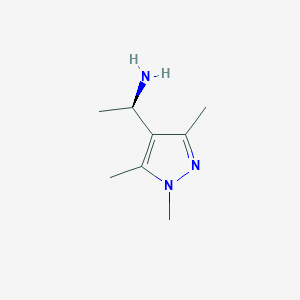
(R)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine is an organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This specific compound is characterized by the presence of three methyl groups attached to the pyrazole ring and an ethanamine group at the 4-position. The ®-configuration indicates that the compound is optically active, with the ethanamine group oriented in the right-handed direction.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, 1,3,5-trimethyl-1,3-diketone is used.
Introduction of the Ethanamine Group: The ethanamine group can be introduced through a nucleophilic substitution reaction. This involves the reaction of the pyrazole ring with an appropriate ethanamine derivative under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups attached to the pyrazole ring.
Reduction: Reduction reactions can target the pyrazole ring or the ethanamine group, leading to the formation of various reduced derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide or potassium carbonate, and an appropriate leaving group.
Major Products:
Oxidation: Oxidation of the methyl groups can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction can yield various amine derivatives or reduced pyrazole rings.
Substitution: Substitution reactions can introduce a wide range of functional groups, depending on the reagents used.
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its structural features make it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of ®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.
Comparación Con Compuestos Similares
(S)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine: The enantiomer of the compound, with the ethanamine group oriented in the left-handed direction.
1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)propan-1-amine: A similar compound with a propanamine group instead of an ethanamine group.
Uniqueness:
Optical Activity: The ®-configuration imparts specific optical properties, making it distinct from its (S)-enantiomer.
Functional Group Positioning: The specific positioning of the ethanamine group and the methyl groups on the pyrazole ring contribute to its unique reactivity and applications.
Propiedades
Fórmula molecular |
C8H15N3 |
|---|---|
Peso molecular |
153.22 g/mol |
Nombre IUPAC |
(1R)-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |
InChI |
InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3/t5-/m1/s1 |
Clave InChI |
ZTWKRDLLRAVAFV-RXMQYKEDSA-N |
SMILES isomérico |
CC1=C(C(=NN1C)C)[C@@H](C)N |
SMILES canónico |
CC1=C(C(=NN1C)C)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



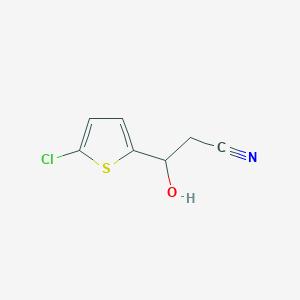
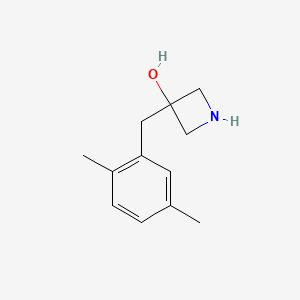

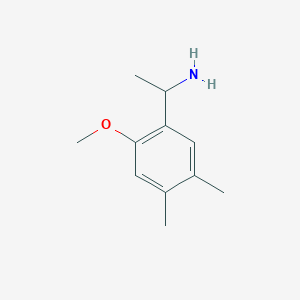
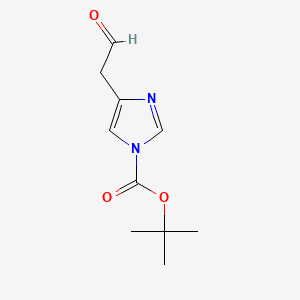
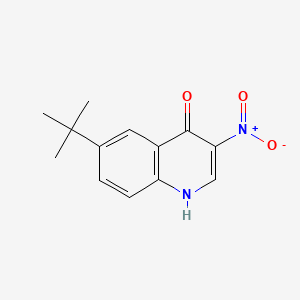
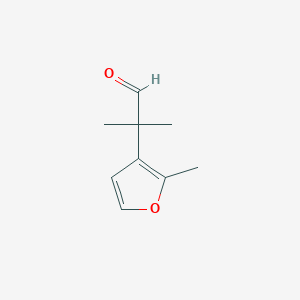
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)

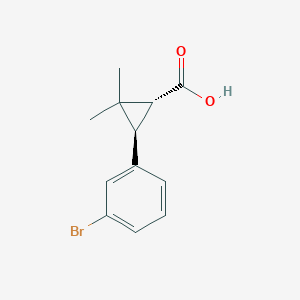
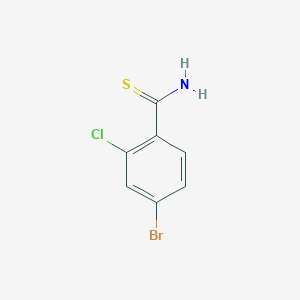
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)

